5-(2-hydroxyphenyl)-N,N-dimethyl-3-{(E)-2-[4-(methylsulfanyl)phenyl]ethenyl}-1H-1,2,4-triazole-1-sulfonamide
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Overview
Description
5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the styryl group, and the sulfonamide formation. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfonyl chlorides. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Quinazoline derivatives: Used in medicinal chemistry for their anticancer and anti-inflammatory activities.
Pyrazole derivatives: Investigated for their wide range of pharmacological activities, including analgesic and antibacterial effects.
Uniqueness
5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring, styryl group, and sulfonamide moiety contribute to its versatility and potential for various applications.
Properties
Molecular Formula |
C19H20N4O3S2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-1,2,4-triazole-1-sulfonamide |
InChI |
InChI=1S/C19H20N4O3S2/c1-22(2)28(25,26)23-19(16-6-4-5-7-17(16)24)20-18(21-23)13-10-14-8-11-15(27-3)12-9-14/h4-13,24H,1-3H3/b13-10+ |
InChI Key |
HOLWREKKBBFBQG-JLHYYAGUSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C(=NC(=N1)/C=C/C2=CC=C(C=C2)SC)C3=CC=CC=C3O |
Canonical SMILES |
CN(C)S(=O)(=O)N1C(=NC(=N1)C=CC2=CC=C(C=C2)SC)C3=CC=CC=C3O |
Origin of Product |
United States |
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